![molecular formula C17H19NO2 B5211114 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone CAS No. 112086-81-4](/img/structure/B5211114.png)
1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone, also known as DMPD, is a synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in most organic solvents. DMPD has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mecanismo De Acción
The mechanism of action of 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone involves its ability to undergo oxidation by ROS, leading to the formation of a highly fluorescent compound. The fluorescence intensity is directly proportional to the amount of ROS present in the sample. 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone has been shown to be highly selective for detecting superoxide anion, a type of ROS that is involved in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Biochemical and Physiological Effects:
1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. These effects have been attributed to its ability to scavenge ROS and modulate various signaling pathways involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone in lab experiments is its high sensitivity and selectivity for detecting superoxide anion. It is also relatively easy to use and can be applied to a wide range of samples, including cells, tissues, and biological fluids. However, there are some limitations to its use, including its potential toxicity at high concentrations and its interference with other fluorescent probes that may be present in the sample.
Direcciones Futuras
There are several future directions for the use of 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone in scientific research. One area of interest is the development of new derivatives of 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone with improved properties, such as higher fluorescence intensity and lower toxicity. Another area of interest is the application of 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone in the study of other ROS, such as hydrogen peroxide and nitric oxide. Additionally, 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone may have potential applications in the diagnosis and treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone is a multi-step process that involves the reaction of 4-methylacetophenone with ethyl acetoacetate, followed by cyclization with ammonium acetate and subsequent oxidation with potassium permanganate. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone has been used extensively in scientific research as a fluorescent probe for detecting and quantifying reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play an important role in various physiological and pathological processes. 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone has also been used as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent and generate ROS to kill cancer cells.
Propiedades
IUPAC Name |
1-[4-acetyl-2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-10-6-8-15(9-7-10)18-11(2)16(13(4)19)17(12(18)3)14(5)20/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYAWBHQISSURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385862 |
Source


|
| Record name | Ethanone, 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]bis- | |
CAS RN |
112086-81-4 |
Source


|
| Record name | Ethanone, 1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5211038.png)
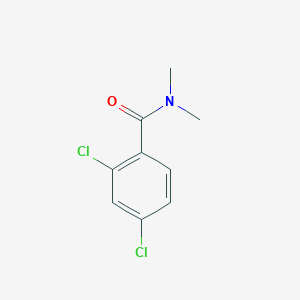
![4-chloro-3-[(phenylacetyl)amino]benzoic acid](/img/structure/B5211051.png)
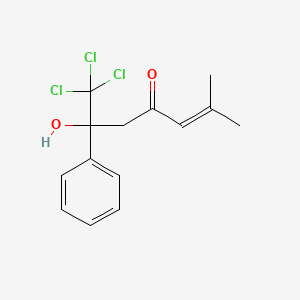
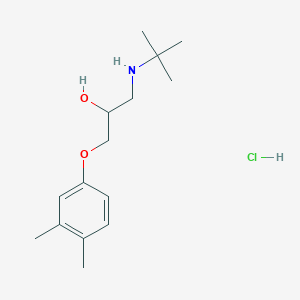
![3-{[(2-chlorobenzoyl)amino]methyl}-N-(2,3-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5211085.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5211087.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5211091.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5211096.png)
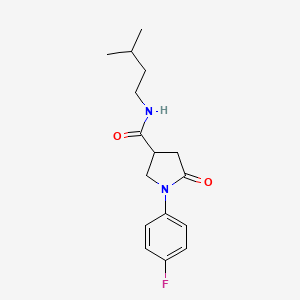
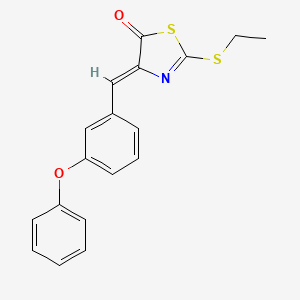
![N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5211116.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5211132.png)